molecular formula C23H18N2O3 B3000104 N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 130058-45-6

N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

货号: B3000104
CAS 编号: 130058-45-6
分子量: 370.408
InChI 键: LZMNZSAXPCNNHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 130058-45-6) is a chemical compound with the molecular formula C₂₃H₁₈N₂O₃ and a molecular weight of 370.4 g/mol . It belongs to the 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide class of molecules, which are recognized in medicinal chemistry as privileged scaffolds for their diverse biological activities . Quinoline-3-carboxamide derivatives have been extensively studied for their potential as anti-proliferative agents against various human cancer cell lines, including pancreatic (PANC-1), cervical (HeLa), and breast (MDA-MB-231) cancers . Some closely related analogs have demonstrated potent activity, with GI50 values reported in the sub-micromolar to micromolar range, and molecular docking studies suggest their mechanism may involve the inhibition of tubulin polymerization . Furthermore, structural analogs based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline core have shown significant anti-inflammatory properties in models of acute lung injury and sepsis . These compounds are believed to exert their effect by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through interference with the TLR4/NF-κB signaling pathway . Research also indicates that the nature of the substituent on the carboxamide nitrogen (such as a benzyl group) can be critical for biological activity, and bioisosteric replacements in this region can markedly influence analgesic and other pharmacological properties . This product is intended for research purposes only and is not approved for use in humans or animals.

属性

IUPAC Name

N-benzyl-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-21-18-13-7-8-14-19(18)25(17-11-5-2-6-12-17)23(28)20(21)22(27)24-15-16-9-3-1-4-10-16/h1-14,26H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMNZSAXPCNNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (referred to as "the compound") is a derivative of quinoline that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial and antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H18N2O3C_{23}H_{18}N_{2}O_{3} and a molecular weight of 370.408 g/mol. Its structure features a quinoline nucleus, which is known for its significance in medicinal chemistry due to its wide range of biological activities .

Biological Activity

Antibacterial Activity:
The compound has been evaluated for its antibacterial properties against various bacterial strains. In studies involving derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline, moderate antibacterial activity was reported . The minimum inhibitory concentration (MIC) assays indicated that certain derivatives demonstrated promising antibacterial effects, particularly against opportunistic infections in HIV patients .

Antiviral Activity:
Research has indicated that derivatives of the compound exhibit anti-HIV properties. A study focused on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives showed moderate inhibition of HIV replication in cell-based assays . However, the specific anti-HIV activity of this compound itself requires further elucidation.

Analgesic Properties:
The analgesic potential of structurally related compounds has been explored through models such as the acetic acid-induced writhing test in mice. Some derivatives exhibited superior analgesic effects compared to standard drugs like diclofenac . This suggests that modifications to the amide group can enhance pain-relieving properties.

The mechanism by which the compound exerts its biological effects is linked to its interaction with various biochemical pathways. It is known that quinolone derivatives can react with nucleophiles and may interfere with bacterial DNA synthesis or viral replication processes . The specific targets and pathways for this compound are still under investigation but are believed to involve:

Research Findings and Case Studies

StudyFindings
Sechi et al. (2022)Reported moderate antibacterial activity for synthesized quinoline derivatives; IC50 values for integrase inhibition were noted but did not reach significant levels at lower concentrations .
Analgesic Study (2014)N-benzyl derivatives showed enhanced analgesic effects compared to diclofenac in animal models; suggested for further research as potential analgesics .
Antiviral EvaluationN'-arylidene derivatives demonstrated some anti-HIV activity but required concentrations above 100 µM for significant effects .

相似化合物的比较

Key Structural Variations

The pharmacological activity of 4-hydroxyquinoline-3-carboxamides is highly sensitive to substitutions in the quinolone core and the N-alkyl/aryl groups. Below is a comparison of structural analogs:

Compound Structural Features Analgesic Activity Toxicity (LD₅₀) Key Findings
Target Compound : N-Benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide - Phenyl at position 1
- Benzyl carboxamide at N3
Limited direct data; inferred activity from structural analogs Not reported Substituents in the quinolone ring weakly affect analgesic properties
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (12) - 6,7-Dimethoxy groups
- 3-Pyridylmethyl carboxamide
75.3% reduction in acetic acid-induced writhing (20 mg/kg, oral) 9527 mg/kg (practically non-toxic) Retained high activity; recommended for preclinical trials due to safety
1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (36a) - 2-Cyanoethyl at position 1
- 2-Pyridylmethyl carboxamide
High activity via metabolites (acid/amide forms) Not reported Potential prodrug with enhanced bioavailability
Tasquinimod - 5-Methoxy, 1-methyl, 4-trifluoromethylphenyl carboxamide Not analgesic; targets S100A9/RAGE/TLR-4 for cancer therapy Not reported Repurposed for castrate-resistant prostate cancer

Impact of Substituents on Activity

  • Benzyl vs. Pyridylmethyl Groups : Replacement of the benzyl group (in the target compound) with a 3-pyridylmethyl group (as in compound 12) significantly improves safety (LD₅₀ >9500 mg/kg) without compromising analgesic efficacy .
  • Quinolone Ring Modifications: 6,7-Dimethoxy substitutions enhance activity in compound 12 . Furan or tetrahydrofuran substitutions reduce activity, as seen in other analogs .
  • Metabolite Activation : Compound 36a’s high activity is attributed to its metabolites, suggesting a prodrug mechanism .

Formulation and Bioavailability Considerations

  • Sodium Salt Derivatives : Analogs like GHQ215 (a sodium salt of a related carboxamide) demonstrate improved water solubility, highlighting formulation strategies for enhancing bioavailability .

常见问题

Q. What are the optimal synthetic routes for preparing N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide?

The compound can be synthesized via amidation of the ethyl ester precursor with benzylamines. Two primary methods are validated:

  • Solvent-free thermolysis : Heating the ester with excess benzylamine at 140°C yields the product directly .
  • Solution-phase synthesis : Reacting the ester with benzylamine in boiling ethanol under reflux conditions, followed by purification via recrystallization .
    Key quality control steps include HPLC for purity assessment (>95%) and NMR for structural confirmation.

Q. How is the structural conformation of this compound elucidated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals:

  • The quinoline core is nearly planar (RMS deviation: ~0.0075 Å).
  • The carboxamide group tilts ~88° relative to the quinoline plane, with intramolecular hydrogen bonding between the 4-hydroxy and 2-oxo groups stabilizing the structure .
  • Synchrotron radiation or Mo-Kα sources are recommended for high-resolution data collection .

Q. What in vivo models are used to evaluate its analgesic activity?

The acetic acid-induced writhing test in mice is a standard model. Oral administration at 5 mg/kg demonstrates superior efficacy compared to diclofenac, with peripheral analgesic mechanisms confirmed via inhibition of inflammatory mediators . Dose-response studies should include controls for central vs. peripheral effects (e.g., hot-plate test for central analgesia) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Dry, ventilated environments at 15–25°C, protected from light and moisture .
  • PPE : Gloves, lab coats, and safety goggles are mandatory; fume hoods are required during synthesis to avoid inhalation of fine particulates .
  • Emergency response : For skin contact, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention with SDS documentation .

Advanced Research Questions

Q. How does polymorphism influence its bioactivity, and how can it be managed?

Polymorphic forms (e.g., anhydrous vs. solvated crystals) can alter solubility and bioavailability. Techniques to address this include:

  • DSC/TGA : Identify thermal stability and phase transitions.
  • Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns to confirm crystallinity .
  • Slurry experiments : Screen solvents to isolate the most thermodynamically stable polymorph .

Q. How do structural modifications at the amide fragment affect SAR?

Replacing the methyl group in the carboxamide side chain with aromatic substituents (e.g., benzyl) enhances analgesic potency by improving receptor binding. Computational docking studies (e.g., AutoDock Vina) suggest that bulky substituents increase steric complementarity with COX-2 or cannabinoid receptors .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay variability (e.g., cell lines, animal strains) or impurities. Mitigation steps:

  • Reproducibility checks : Validate results across independent labs using identical protocols.
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites .
  • Batch documentation : Trace synthetic conditions (e.g., solvent purity, reaction time) that may impact compound stability .

Q. What molecular targets are implicated in its mechanism of action?

While not fully elucidated, structural analogs (e.g., tasquinimod) target HDAC4 and S100A9 in anti-angiogenic pathways. For this compound:

  • CRISPR-Cas9 screens : Knockout candidate targets in analgesic assays to confirm involvement.
  • SPR/BLI : Measure binding affinity to receptors like TRPV1 or cannabinoid receptors .

Q. How can computational modeling optimize its pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions.
  • QSAR models : Correlate substituent electronegativity with metabolic half-life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。